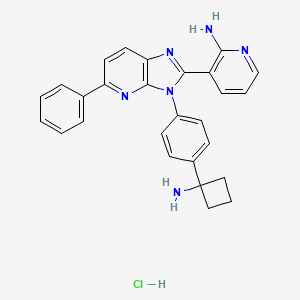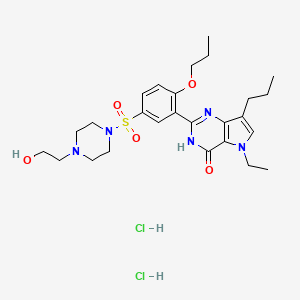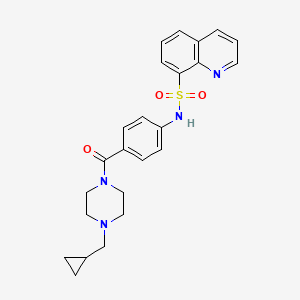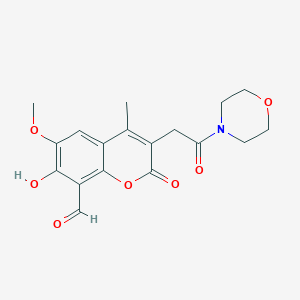
MKC8866
Übersicht
Beschreibung
MKC8866 ist ein selektiver Inhibitor der Ribonuklease-Aktivität des Inositol-requiring Enzyme 1 (IRE1). Es hat in präklinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere in der Krebsforschung. Die Verbindung ist bekannt für ihre Fähigkeit, die Entfaltete-Protein-Antwort (UPR) zu modulieren, eine zelluläre Stressantwort, die mit dem endoplasmatischen Retikulum zusammenhängt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound ist ein Salicylaldehyd-Analogon. Die Synthese beinhaltet die Herstellung einer Mutterlauge durch Auflösen von 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO), was zu einer Konzentration von 40 mg/mL führt . Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.
Industrielle Produktionsmethoden
Die industriellen Produktionsmethoden für this compound sind nicht allgemein verfügbar. Es wird in Forschungsqualität hergestellt und ist für wissenschaftliche Forschungszwecke erhältlich .
Wissenschaftliche Forschungsanwendungen
MKC8866 has a wide range of scientific research applications:
Cancer Research: It has been shown to inhibit tumor growth in breast cancer and prostate cancer models by reducing the production of pro-tumorigenic factors
Glioblastoma Treatment: This compound has been studied for its potential to enhance the effectiveness of chemotherapeutic drugs like paclitaxel and temozolomide in glioblastoma models.
Endoplasmic Reticulum Stress: The compound is used to study the unfolded protein response and its role in various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
MKC8866, also known as “7-hydroxy-6-methoxy-4-methyl-3-(2-morpholino-2-oxoethyl)-2-oxo-2H-chromene-8-carbaldehyde”, is a potent compound with significant implications in the field of cancer research . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
The primary target of this compound is IRE1 (Inositol-Requiring Enzyme 1), an endoplasmic reticulum (ER) stress sensor . IRE1 plays a crucial role in the resolution of ER stress and, in severe stress conditions, can lead to cell death . This compound is a selective IRE1 RNase inhibitor .
Mode of Action
This compound interacts with its target, IRE1, by inhibiting its RNase activity . This inhibition leads to a rapid attenuation of basal IRE1 RNase activity, as demonstrated by decreased levels of XBP1s transcript and its downstream targets .
Biochemical Pathways
The inhibition of IRE1 RNase activity by this compound affects the Unfolded Protein Response (UPR) pathway . The UPR pathway is activated during ER stress and constitutes an important pro-survival arm . This compound’s action on IRE1 RNase activity modulates this pathway, impacting the production of pro-tumorigenic factors .
Result of Action
The inhibition of IRE1 RNase activity by this compound has been shown to modulate the tumor cell secretome and enhance response to chemotherapy . In prostate cancer, this compound strongly inhibits tumor growth as monotherapy in multiple preclinical models in mice and shows synergistic antitumor effects with current prostate cancer drugs .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, tumor cells experience ER stress due to adverse microenvironmental cues . This compound’s action on IRE1 signaling serves as an adaptive mechanism to overcome this stress . .
Biochemische Analyse
Biochemical Properties
MKC8866 interacts with the endoplasmic reticulum (ER) stress sensor IRE1alpha . It inhibits the RNase activity of IRE1alpha, modulating the tumor cell secretome and enhancing response to chemotherapy .
Cellular Effects
This compound has been shown to reduce the number of cells entering the cell cycle . It also inhibits the production of pro-tumorigenic factors such as IL-6, IL-8, CXCL1, GM-CSF, and TGFβ2 in triple-negative breast cancer (TNBC) cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the RNase activity of IRE1alpha . This inhibition modulates the tumor cell secretome, enhancing the response to chemotherapy .
Temporal Effects in Laboratory Settings
It has been shown to enhance the response to chemotherapy in a xenograft mouse model of TNBC .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to strongly inhibit prostate cancer tumor growth as monotherapy in multiple preclinical models in mice .
Metabolic Pathways
It is known to interact with the ER stress sensor IRE1alpha, suggesting a role in the unfolded protein response (UPR) pathway .
Transport and Distribution
Given its interaction with IRE1alpha, it is likely to be involved in ER-associated processes .
Subcellular Localization
Given its interaction with IRE1alpha, it is likely to be localized to the ER, where IRE1alpha resides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MKC8866 is a salicylaldehyde analog. The synthesis involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a concentration of 40 mg/mL . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
The industrial production methods for this compound are not widely available. it is produced in research-grade quantities and is available for scientific research purposes .
Analyse Chemischer Reaktionen
Reaktionstypen
MKC8866 unterliegt hauptsächlich Inhibitionsreaktionen, bei denen es die Ribonuklease-Aktivität von IRE1 hemmt. Es unterliegt in seiner Rolle als Inhibitor typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Die Verbindung wird häufig in Kombination mit anderen Reagenzien wie Dithiothreitol (DTT) verwendet, um Stressreaktionen in Zellen zu induzieren. Die typischen Bedingungen umfassen In-vitro-Studien mit Konzentrationen im Bereich von 0,2 bis 20 μM .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der Reaktion von this compound mit IRE1 entsteht, ist die Hemmung des Spleißens von X-Box-bindenden Protein 1 (XBP1), was zu einer verringerten Produktion von pro-tumorigenen Faktoren führt .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Krebsforschung: Es wurde gezeigt, dass es das Tumorwachstum in Brustkrebs- und Prostatakrebsmodellen durch Reduzierung der Produktion von pro-tumorigenen Faktoren hemmt
Glioblastombehandlung: This compound wurde auf sein Potenzial untersucht, die Wirksamkeit von Chemotherapeutika wie Paclitaxel und Temozolomid in Glioblastommodellen zu verbessern.
Endoplasmatisches Retikulumstress: Die Verbindung wird verwendet, um die Entfaltete-Protein-Antwort und ihre Rolle bei verschiedenen Krankheiten, darunter Krebs und neurodegenerative Erkrankungen, zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch selektive Hemmung der Ribonuklease-Aktivität von IRE1. Diese Hemmung verhindert das Spleißen der XBP1-mRNA, das entscheidend für die Produktion von pro-survivalen und pro-tumorigenen Faktoren ist. Durch die Blockierung dieses Weges reduziert this compound die zelluläre Stressantwort und hemmt das Tumorwachstum .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
STF-083010: Ein weiterer selektiver Inhibitor der IRE1α-Endonuklease.
MKC9989: Hemmt IRE1α mit einem IC50 von 0,23 bis 44 μM.
IXA4: Ein hochspezifischer Aktivator von IRE1/XBP1s.
Einzigartigkeit
MKC8866 zeichnet sich durch seine hohe Selektivität und Potenz als IRE1-RNase-Inhibitor aus. Es hat in präklinischen Krebsmodellen eine signifikante Wirksamkeit gezeigt und ein günstiges pharmakokinetisches und toxikologisches Profil, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung macht .
Eigenschaften
IUPAC Name |
7-hydroxy-6-methoxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-2-oxochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7/c1-10-11-7-14(24-2)16(22)13(9-20)17(11)26-18(23)12(10)8-15(21)19-3-5-25-6-4-19/h7,9,22H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDGMRMUJYGWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CC(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338934-59-0 | |
| Record name | MKC-8866 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338934590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MKC-8866 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NZ0YBP9HB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)
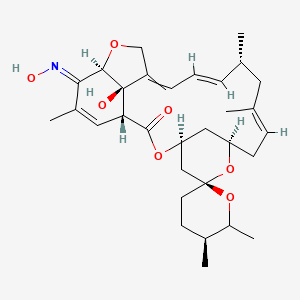
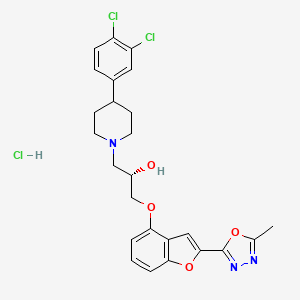
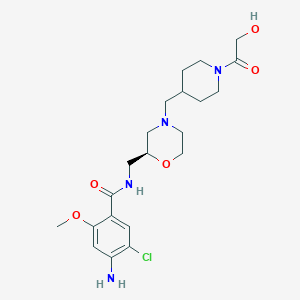
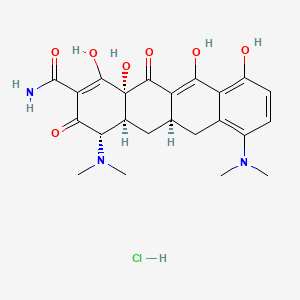


![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)
